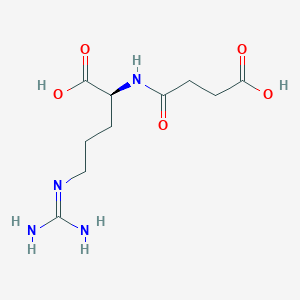

N(2)-succinyl-L-arginine

Description

Contextualization within Amino Acid Metabolism Pathways

N(2)-succinyl-L-arginine is a key intermediate in specific arginine catabolic pathways, most notably the arginine succinyltransferase (AST) pathway. oup.comresearchgate.net This pathway is a primary route for arginine breakdown in several bacteria, including Pseudomonas species and Escherichia coli, allowing them to utilize arginine as a source of carbon, nitrogen, and energy. oup.comresearchgate.net The AST pathway converts arginine into glutamate (B1630785) through a series of steps involving N2-succinylated intermediates. oup.comresearchgate.net

The initial step of this pathway is the enzymatic transfer of a succinyl group from succinyl-CoA to L-arginine, a reaction catalyzed by arginine N-succinyltransferase, which results in the formation of this compound. smolecule.comoup.com The pathway then proceeds with the hydrolysis of this compound to N(2)-succinyl-L-citrulline and ammonia (B1221849), followed by further enzymatic conversions that ultimately yield glutamate and succinate (B1194679). smolecule.comoup.com This metabolic route highlights the compound's integral role in nitrogen metabolism, particularly under conditions of nitrogen limitation where its intracellular concentrations can increase.

Overview of N-Acyl-L-arginine Derivatives in Biochemistry

This compound belongs to the broader class of N-acyl-L-arginine derivatives, which are characterized by the acylation of the alpha-amino group of L-arginine. nih.govdrugbank.com This class of compounds has been isolated from various natural sources, including environmental DNA expressed in E. coli, suggesting their production by a range of bacteria. nih.govacs.org

The addition of an acyl group, such as a succinyl or acetyl group, to L-arginine can significantly alter its physicochemical properties and biological activity. For instance, N-acetyl-L-arginine has been shown to act as a suppressor of protein aggregation. nih.govmedchemexpress.com The specific acyl group influences the derivative's function. In the case of this compound, the succinyl group is crucial for its role as a metabolic intermediate in the AST pathway. oup.com

Historical Perspective of Succinylation in Cellular Metabolism

The concept of succinylation as a post-translational modification (PTM) has evolved over several decades. Initially, in 1961, succinylation was employed as a chemical method to study immune responses. nih.gov A 1975 study on ovalbumin revealed that succinylation could induce conformational changes in proteins. nih.gov The discovery of lysine (B10760008) succinylation as a naturally occurring PTM in bacteria in 2011 marked a significant milestone, stemming from extensive research into other acylations like acetylation. nih.govresearchgate.netresearchgate.net

This discovery opened the door to understanding the widespread regulatory role of succinylation in cellular processes. nih.gov It is now recognized as a highly abundant PTM that can significantly alter protein structure and function by changing the charge of a lysine residue from positive to negative. researchgate.netnih.gov Succinylation is involved in regulating key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, and fatty acid metabolism. nih.govfrontiersin.orgfrontiersin.org The identification of enzymes that add (succinyltransferases) and remove (desuccinylases, such as SIRT5) succinyl groups has further solidified its importance in metabolic regulation. nih.govexplorationpub.com

Detailed Research Findings

The biosynthesis of this compound is catalyzed by the enzyme arginine N-succinyltransferase, which facilitates the transfer of a succinyl group from succinyl-CoA to L-arginine. smolecule.com This compound is then further metabolized in the AST pathway. A key subsequent step is its hydrolysis by N-succinylarginine dihydrolase into N(2)-succinyl-L-ornithine, ammonia, and carbon dioxide. wikipedia.orgqmul.ac.uk This enzyme is specific for this compound and does not act on similar compounds like N(2)-acetylarginine. qmul.ac.ukexpasy.org The entire AST pathway, comprising five enzymes, ultimately converts the carbon skeleton of arginine into glutamate. qmul.ac.ukexpasy.org

Table 1: Key Enzymes in the Arginine Succinyltransferase (AST) Pathway

| Enzyme | EC Number | Reaction |

|---|---|---|

| Arginine N-succinyltransferase | 2.3.1.109 | Succinyl-CoA + L-arginine → CoA + this compound qmul.ac.ukecmdb.ca |

| N-succinylarginine dihydrolase | 3.5.3.23 | This compound + 2 H₂O → N(2)-succinyl-L-ornithine + 2 NH₃ + CO₂ wikipedia.orgqmul.ac.ukecmdb.ca |

| Succinylornithine transaminase | 2.6.1.81 | N(2)-succinyl-L-ornithine + 2-oxoglutarate ⇌ N-succinyl-L-glutamate 5-semialdehyde + L-glutamate qmul.ac.uk |

| Succinylglutamate-semialdehyde dehydrogenase | 1.2.1.71 | N-succinyl-L-glutamate 5-semialdehyde + NAD(P)⁺ + H₂O → N-succinyl-L-glutamate + NAD(P)H + H⁺ qmul.ac.uk |

| Succinylglutamate desuccinylase | 3.5.1.96 | N-succinyl-L-glutamate + H₂O → succinate + L-glutamate qmul.ac.uk |

Structure

3D Structure

Properties

CAS No. |

2478-02-6 |

|---|---|

Molecular Formula |

C10H18N4O5 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

2-(3-carboxypropanoylamino)-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C10H18N4O5/c11-10(12)13-5-1-2-6(9(18)19)14-7(15)3-4-8(16)17/h6H,1-5H2,(H,14,15)(H,16,17)(H,18,19)(H4,11,12,13) |

InChI Key |

UMOXFSXIFQOWTD-UHFFFAOYSA-N |

SMILES |

C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N |

Origin of Product |

United States |

Metabolic Pathways of N 2 Succinyl L Arginine

N(2)-succinyl-L-arginine Biosynthesis

This compound is an N-acyl-L-arginine that results from the formal condensation of the alpha-amino group of L-arginine with one of the carboxyl groups of succinic acid. nih.govresearchgate.net In bacteria, this compound is primarily formed as the first step in the AST pathway of arginine degradation. wikipedia.orgnih.gov This pathway is distinct from the more common arginine decarboxylase pathway and is crucial for aerobic arginine catabolism, especially under nitrogen-limiting conditions. wikipedia.orgnih.gov

Enzymatic Formation from L-Arginine and Succinyl-CoA

The synthesis of this compound is catalyzed by the enzyme Arginine N-succinyltransferase (AST), also known as succinyl-CoA:L-arginine N2-succinyltransferase. nih.govresearchgate.net This enzyme facilitates the transfer of a succinyl group from succinyl-CoA to the α-amino group of L-arginine. nih.govuniprot.orgwikipedia.org

Arginine N-succinyltransferase (EC 2.3.1.109) belongs to the family of transferases, specifically the acyltransferases. nih.gov The catalytic mechanism involves the nucleophilic attack of the α-amino group of L-arginine on the thioester carbonyl carbon of succinyl-CoA. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the release of Coenzyme A (CoA) and the formation of this compound. nih.govuniprot.org The enzyme provides the appropriate environment to orient the substrates and stabilize the transition state, thereby facilitating the succinyl group transfer. As of late 2007, a crystal structure for this class of enzymes has been solved, providing insights into its architecture and active site. nih.gov

The substrate specificity of arginine N-succinyltransferase can vary between different organisms. In Pseudomonas aeruginosa, a succinyltransferase has been purified that is specific for both L-arginine and L-ornithine, earning it the alternative name arginine and ornithine N2-succinyltransferase (AOST). nih.gov This dual specificity suggests a broader role for this enzyme in amino acid metabolism within this organism. The enzyme in E. coli, encoded by the astA gene, is a key component of the AST pathway necessary for arginine catabolism. wikipedia.orgnih.gov

| Enzyme | Organism | Substrates | Products |

|---|---|---|---|

| Arginine N-succinyltransferase (AST) | Escherichia coli | Succinyl-CoA, L-arginine | CoA, this compound |

| Arginine and Ornithine N2-succinyltransferase (AOST) | Pseudomonas aeruginosa | Succinyl-CoA, L-arginine, L-ornithine | CoA, this compound, N(2)-succinyl-L-ornithine |

Novel Succinyltransferase Activities in Arginine Anabolism

While the AST pathway is primarily catabolic, the use of succinylated intermediates has also been identified in novel anabolic pathways for arginine biosynthesis in certain bacteria. This represents a variation from the canonical arginine biosynthetic pathway that utilizes N-acetylated intermediates.

In Bacteroides fragilis, a novel arginine biosynthetic pathway has been discovered that utilizes succinylated compounds instead of acetylated ones. researchgate.net A key enzyme in this pathway is a novel N-succinyl-L-ornithine transcarbamylase. researchgate.net This enzyme specifically catalyzes the carbamylation of N-succinyl-L-ornithine to form N-succinyl-L-citrulline, and it does not act on L-ornithine or N-acetyl-L-ornithine. researchgate.net Structural studies of this enzyme have revealed that specific amino acid residues are responsible for its substrate specificity, distinguishing it from the N-acetyl-L-ornithine transcarbamylases found in the canonical pathway. researchgate.net This discovery highlights an alternative evolutionary strategy for arginine biosynthesis, underscoring the metabolic diversity in microorganisms.

The direct involvement of an enzyme specifically named "N-Succinyl-L-glutamate Kinase" in the biosynthesis of this compound is not well-documented in the available scientific literature. In the known arginine metabolic pathways that involve succinylated intermediates, such as the AST pathway, N-succinylglutamate is an intermediate. apsnet.org However, the enzymes that act upon N-succinylglutamate in this pathway are typically N-succinylglutamate 5-semialdehyde dehydrogenase and succinylglutamate desuccinylase, which lead to the formation of succinate (B1194679) and glutamate (B1630785). apsnet.org While kinases are essential for phosphorylating intermediates in many biosynthetic pathways, a specific kinase that phosphorylates N-succinyl-L-glutamate as a primary step leading to this compound formation has not been prominently identified. The canonical arginine biosynthetic pathway does involve the phosphorylation of N-acetyl-L-glutamate by N-acetyl-L-glutamate kinase (NAGK), but an analogous role for a succinylated counterpart is not clearly established. nih.gov

Genetic Determinants of this compound Synthesis

The synthesis of this compound is primarily controlled by the astCADBE operon, which encodes the enzymes of the arginine succinyltransferase (AST) pathway. qmul.ac.ukebi.ac.uk The central genetic determinant for the production of this compound is the astA gene, which codes for the enzyme arginine N-succinyltransferase. mimedb.org This enzyme catalyzes the initial step of the AST pathway: the transfer of a succinyl group from succinyl-CoA to the α-amino group of L-arginine. mimedb.org

The expression of the astA gene, and consequently the synthesis of this compound, is tightly regulated by the availability of arginine and the nitrogen status of the cell. In organisms such as Escherichia coli and Salmonella Typhimurium, the transcription of the ast operon is induced by the presence of arginine and conditions of nitrogen limitation. enzyme-database.org This regulation is mediated by several key transcriptional regulators:

NtrC (Nitrogen Regulatory Protein C): Under nitrogen-limiting conditions, NtrC is activated and promotes the transcription of the ast operon. enzyme-database.org

ArgR (Arginine Repressor): In contrast to its role as a repressor in arginine biosynthesis, ArgR acts as a transcriptional activator for the ast operon in the presence of arginine, facilitating arginine catabolism. enzyme-database.org

CRP (cAMP Receptor Protein): This protein is involved in carbon catabolite repression, and its binding to the ast promoter region is necessary for the induction of the operon under conditions of carbon starvation. enzyme-database.org

The interplay of these regulatory proteins ensures that the synthesis of this compound occurs only when arginine is available as a nutrient source and the cell requires additional nitrogen or carbon.

| Gene | Enzyme | Function in Synthesis | Regulatory Factors |

| astA | Arginine N-succinyltransferase | Catalyzes the formation of this compound from L-arginine and succinyl-CoA. mimedb.org | Induced by arginine and nitrogen limitation; activated by NtrC, ArgR, and CRP. enzyme-database.org |

This compound Catabolism

The breakdown of this compound is a critical process for releasing the carbon and nitrogen stored in arginine for use in central metabolism. This catabolic pathway proceeds through a series of succinylated intermediates, ultimately yielding metabolites that can be readily assimilated by the cell.

Degradative Routes via Succinylated Intermediates

The catabolism of this compound follows a specific enzymatic pathway that ensures the efficient conversion of the molecule into usable components.

The initial step in the degradation of this compound is its hydrolysis to N(2)-succinylornithine and urea (B33335), a reaction catalyzed by N-succinylarginine dihydrolase (AstB). nih.gov This is a key committing step in the catabolic pathway.

Subsequently, N(2)-succinylornithine undergoes transamination to form N-succinylglutamate-5-semialdehyde. nih.gov This reaction is catalyzed by succinylornithine transaminase (AstC), which transfers the δ-amino group from N(2)-succinylornithine to α-ketoglutarate, producing L-glutamate as a co-product. wikipedia.org

The resulting N-succinylglutamate-5-semialdehyde is then oxidized to N-succinylglutamate in an NAD+-dependent reaction catalyzed by succinylglutamate-semialdehyde dehydrogenase (AstD). nih.gov

The final step in this catabolic sequence is the hydrolysis of N-succinylglutamate to yield L-glutamate and succinate. nih.gov This reaction is carried out by the enzyme N-succinylglutamate desuccinylase (AstE). nih.gov

The end products, glutamate and succinate, are central metabolites that can be readily integrated into the cell's primary metabolic pathways. Glutamate is a key amino acid involved in nitrogen metabolism and can be converted to α-ketoglutarate, an intermediate of the citric acid cycle. researchgate.net Succinate is also a direct intermediate of the citric acid cycle and can be oxidized to generate energy. researchgate.net

Enzymatic Activities in this compound Degradation

The breakdown of this compound is orchestrated by a series of highly specific enzymes encoded by the ast operon.

N-Succinylarginine dihydrolase (AstB) is a crucial enzyme that catalyzes the second step of the AST pathway. It belongs to the amidinotransferase superfamily and facilitates the hydrolysis of the guanidinium (B1211019) group of this compound. nih.govresearchgate.net

The catalytic mechanism of AstB involves a Cys-His-Glu triad (B1167595) within its active site. researchgate.net The reaction proceeds through two cycles of hydrolysis, ultimately releasing two molecules of ammonia (B1221849) (which form urea) and yielding N(2)-succinylornithine. researchgate.net The enzyme's structure includes a flexible loop that closes over the active site upon substrate binding, shielding the reaction from the solvent and ensuring catalytic efficiency. researchgate.net

| Enzyme | Gene | Substrate | Product(s) |

| N-Succinylarginine Dihydrolase | astB | This compound | N(2)-succinylornithine, Urea nih.gov |

| Succinylornithine Transaminase | astC | N(2)-succinylornithine, α-ketoglutarate | N-succinylglutamate-5-semialdehyde, L-glutamate wikipedia.org |

| Succinylglutamate-semialdehyde Dehydrogenase | astD | N-succinylglutamate-5-semialdehyde | N-succinylglutamate nih.gov |

| N-Succinylglutamate Desuccinylase | astE | N-succinylglutamate | L-glutamate, Succinate nih.gov |

Dual Roles of N(2)-acetylornithine 5-Aminotransferase in Catabolism and Biosynthesis

N(2)-acetylornithine 5-aminotransferase (ACOAT), also known as succinylornithine aminotransferase, demonstrates a notable dual functionality by participating in both the biosynthesis and catabolism of arginine. nih.govnih.govasm.org In the context of catabolism via the AST pathway, this enzyme efficiently catalyzes the transamination of N(2)-succinylornithine, an intermediate derived from this compound. nih.govnih.gov This catalytic activity underscores its role in the degradative pathway of arginine.

Conversely, in the biosynthesis of arginine, ACOAT is involved in the transamination of N(2)-acetyl-L-ornithine. nih.govasm.org The ability of the purified enzyme to act on both N(2)-acetyl-L-ornithine and L-ornithine highlights its metabolic versatility. nih.govasm.org The regulation of ACOAT synthesis is in line with its catabolic function, as it is induced by the presence of L-arginine in the growth medium. nih.govasm.org This induction, an unusual pattern for a biosynthetic enzyme, is explained by its crucial role in the catabolism of arginine. asm.org

Regeneration of Succinyl-CoA in Catabolic Cycles

The arginine succinyltransferase pathway is initiated by the condensation of L-arginine and succinyl-CoA. wikipedia.org For the continuous operation of this catabolic cycle, the regeneration of succinyl-CoA is essential. The pathway ultimately yields glutamate and succinate. nih.govnih.govasm.org The glutamate produced can be converted to 2-oxoglutarate (alpha-ketoglutarate), which is a key intermediate in the citric acid cycle (TCA cycle). nih.govnih.gov

Succinyl-CoA is an intermediate in the TCA cycle, synthesized from α-ketoglutarate. wikipedia.orgfiveable.me The glutamate generated from arginine catabolism can thus feed into the TCA cycle at the level of α-ketoglutarate, which can then be converted to succinyl-CoA, thereby replenishing the succinyl-CoA pool required for the initial step of the AST pathway. nih.govlibretexts.org This cyclic process ensures a sustained supply of succinyl-CoA for the continued degradation of arginine.

Interconnections with Other Metabolic Pathways

The metabolic pathway involving this compound is intricately linked with other central metabolic networks within the cell. These connections ensure the efficient utilization of arginine and the integration of its catabolic products into the cell's broader metabolic state.

Integration with Arginine and Proline Metabolic Networks

The AST pathway, which features this compound, is a significant component of arginine and proline metabolism. wikipedia.orgwikipedia.orgkegg.jp This pathway provides a route for the conversion of arginine to glutamate. researchgate.net Glutamate is a central hub in amino acid metabolism, serving as a precursor for the biosynthesis of both proline and arginine. wikipedia.orgnih.govresearchgate.net The pathways that connect arginine, glutamate, and proline are bidirectional, allowing for metabolic flexibility depending on the cellular requirements. wikipedia.org

The catabolism of arginine through the this compound intermediate ultimately feeds into the glutamate pool, which can then be directed towards proline synthesis or other metabolic fates. frontiersin.org Thus, the AST pathway is not an isolated route but is deeply integrated into the broader network of arginine and proline interconversion.

Linkages to Lysine (B10760008) Biosynthesis and Degradation Pathways

The metabolic pathways for arginine and lysine biosynthesis are evolutionarily related, particularly in some microorganisms. nih.govnih.gov However, in organisms like the haloarchaeon Natrinema gari J7-2, the arginine and lysine biosynthetic pathways are functionally independent. nih.gov While a direct metabolic link between this compound and lysine metabolism is not prominently documented, the degradation of lysine can produce intermediates that intersect with central metabolism.

Lysine degradation can proceed via the saccharopine pathway or the pipecolate pathway, ultimately yielding acetyl-CoA. creative-proteomics.commdpi.com Acetyl-CoA is a primary substrate for the TCA cycle, which also involves intermediates connected to the AST pathway, such as succinyl-CoA and α-ketoglutarate. creative-proteomics.com Therefore, while not directly sequential, the catabolic pathways of arginine (via this compound) and lysine converge at the level of central carbon metabolism.

Cross-Talk with Central Carbon Metabolism

The arginine succinyltransferase pathway exhibits significant cross-talk with central carbon metabolism, primarily through its intermediates and end products. The pathway consumes succinyl-CoA, a key component of the TCA cycle, and produces succinate and glutamate. nih.govnih.govlibretexts.org

Glutamate can be readily converted to the TCA cycle intermediate α-ketoglutarate. youtube.com This links the catabolism of arginine directly to the central energy-generating pathway of the cell. The succinate produced can also enter the TCA cycle. libretexts.org This integration allows the carbon skeleton of arginine to be efficiently utilized for energy production or as a source of precursors for other biosynthetic pathways. nih.gov The dependence on and regeneration of succinyl-CoA further solidifies the intimate connection between the AST pathway and the TCA cycle. wikipedia.orgfiveable.menih.gov

Enzymology and Structural Biology of N 2 Succinyl L Arginine Converting Enzymes

Arginine N-Succinyltransferase (AST)

Arginine N-succinyltransferase, also known as AstA, is the inaugural enzyme in the arginine succinyltransferase (AST) pathway. qmul.ac.uk This pathway is crucial for the catabolism of arginine, ultimately converting its carbon skeleton into glutamate (B1630785). qmul.ac.ukgenome.jp

Enzyme Classification and Nomenclature (EC 2.3.1.109)

Arginine N-succinyltransferase is classified as a transferase, specifically an acyltransferase that transfers groups other than aminoacyl groups. wikipedia.org Its official enzyme commission (EC) number is 2.3.1.109. wikipedia.orgexpasy.org The systematic name for this enzyme is succinyl-CoA:L-arginine N2-succinyltransferase. wikipedia.org It catalyzes the chemical reaction where succinyl-CoA and L-arginine are converted into CoA and N2-succinyl-L-arginine. wikipedia.org

| Nomenclature | Details |

| Accepted Name | Arginine N-succinyltransferase |

| Systematic Name | succinyl-CoA:L-arginine N2-succinyltransferase |

| EC Number | 2.3.1.109 |

| Other Names | Arginine succinyltransferase, AstA, Arginine and ornithine N2-succinyltransferase, AOST, AST, succinyl-CoA:L-arginine 2-N-succinyltransferase qmul.ac.ukwikipedia.org |

Substrate Binding and Active Site Characterization

The primary substrates for Arginine N-succinyltransferase are succinyl-CoA and L-arginine. wikipedia.org Notably, the enzyme also exhibits activity with L-ornithine as a substrate. qmul.ac.ukexpasy.org The binding of succinyl-CoA is a critical step in the catalytic process. Sequence analysis of the enzyme from Escherichia coli has identified a binding site for succinyl-CoA, as well as an active site residue that likely functions as a proton donor. uniprot.org

Available Structural Data and Implications for Catalysis

As of late 2007, a single crystal structure for this class of enzymes has been solved, which is available in the Protein Data Bank (PDB) under the accession code 1YLE. wikipedia.org This structural information is vital for understanding the precise mechanism of catalysis, including how the substrates are oriented within the active site to facilitate the transfer of the succinyl group from succinyl-CoA to the amino group of L-arginine.

N-Succinylarginine Dihydrolase (AstB)

Following the synthesis of N2-succinyl-L-arginine by AST, the second enzyme in the AST pathway, N-Succinylarginine Dihydrolase (AstB), comes into play. qmul.ac.uk This enzyme is also referred to as AruB or SADH. qmul.ac.ukwikipedia.org

Enzymatic Hydrolysis Mechanism

N-Succinylarginine Dihydrolase (EC 3.5.3.23) is a hydrolase that acts on carbon-nitrogen bonds in linear amidines. wikipedia.org The enzyme catalyzes the hydrolysis of N2-succinyl-L-arginine in the presence of water to produce N2-succinyl-L-ornithine, ammonia (B1221849), and carbon dioxide. qmul.ac.ukwikipedia.org The crystal structure of AstB from Escherichia coli reveals that it belongs to the amidinotransferase (AT) superfamily and possesses a characteristic Cys-His-Glu catalytic triad (B1167595) in its active site. nih.gov The proposed catalytic mechanism involves two distinct cycles of hydrolysis and subsequent ammonia release. nih.gov A key feature of AstB is a flexible loop that is disordered in the absence of a substrate. nih.gov Upon substrate binding, this loop adopts an ordered conformation, effectively shielding the substrate from the solvent and controlling substrate access and product release. nih.gov

Other Related Succinyltransferases and Hydrolases

Characterization of Succinyl-CoA:L-arginine 2-N-succinyltransferase Activity

Succinyl-CoA:L-arginine 2-N-succinyltransferase, also known as arginine N-succinyltransferase (AstA), is a key enzyme in the catabolism of arginine in certain microorganisms. wikipedia.orgnih.gov This enzyme belongs to the transferase family, specifically the acyltransferases. wikipedia.org It catalyzes the first step in the arginine succinyltransferase (AST) pathway, a major route for aerobic arginine degradation in bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govebi.ac.uk

The primary function of this enzyme is to catalyze the chemical reaction: Succinyl-CoA + L-arginine ⇌ CoA + N(2)-succinyl-L-arginine wikipedia.orguni.lu

This reaction initiates a five-step pathway that ultimately breaks down arginine to generate ammonia and glutamate, which can be used by the cell for nitrogen assimilation, particularly under nitrogen-limiting conditions. nih.gov The AST pathway, initiated by arginine N-succinyltransferase, is crucial for the aerobic catabolism of arginine in E. coli. nih.gov In some species, such as Pseudomonas aeruginosa, the enzyme may consist of a heterodimer. ebi.ac.uk Enzyme activity can be characterized by assaying the consumption of succinyl coenzyme A. nih.gov

| Attribute | Description | Reference |

|---|---|---|

| Systematic Name | succinyl-CoA:L-arginine N2-succinyltransferase | wikipedia.org |

| Common Names | Arginine N-succinyltransferase, AstA, AOST, AST | wikipedia.orguni.lu |

| EC Number | 2.3.1.109 | wikipedia.org |

| Substrates | Succinyl-CoA, L-arginine | wikipedia.org |

| Products | CoA, this compound | wikipedia.org |

| Metabolic Pathway | Arginine succinyltransferase (AST) pathway (Arginine and Proline metabolism) | wikipedia.orgebi.ac.uk |

| PDB Accession Code | 1YLE (as of 2007) | wikipedia.org |

Functional and Structural Analyses of N-succinyl-L-ornithine Transcarbamylase

N-succinyl-L-ornithine transcarbamylase is a novel enzyme identified in the arginine biosynthesis pathway of Bacteroides fragilis. nih.gov Unlike the conventional arginine biosynthesis pathway that utilizes N-acetyl-L-ornithine, the pathway in Bacteroides appears to involve succinylated intermediates. nih.gov This enzyme's discovery provides new insights into the evolution of transcarbamylases and the diversity of arginine metabolic pathways. nih.gov

Functional analysis of the recombinant protein from B. fragilis demonstrated that it specifically catalyzes the carbamylation of N-succinyl-L-ornithine to form N-succinyl-L-citrulline. nih.gov The enzyme showed no activity with L-ornithine or N-acetyl-L-ornithine, highlighting its distinct substrate specificity. nih.gov This finding suggests that B. fragilis employs a unique arginine biosynthetic pathway distinct from the canonical pathway found in most other organisms. nih.gov

Structural biology has provided a detailed understanding of this enzyme's mechanism. Crystal structures of the B. fragilis transcarbamylase have been determined in complex with its substrates. nih.gov These structural studies provide definitive evidence that the protein is a novel N-succinyl-L-ornithine transcarbamylase. nih.gov Key findings from the structural analysis include:

Substrate Specificity: Comparison with N-acetyl-L-ornithine transcarbamylase structures indicates that a single amino acid residue (at position 90 in the B. fragilis enzyme) plays a critical role in conferring specificity for N-succinyl-L-ornithine over N-acetyl-L-ornithine. nih.gov

Conformational Changes: Upon substrate binding, the enzyme undergoes conformational changes. A notable movement occurs in the "120 loop" of the protein structure when the substrate binds. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Enzymatic Reaction | Carbamylation of N-succinyl-L-ornithine to N-succinyl-L-citrulline | nih.gov |

| Substrate Specificity | Specific for N-succinyl-L-ornithine; no activity with L-ornithine or N-acetyl-L-ornithine | nih.gov |

| Crystal Structure Resolution | 2.8 Å and 2.9 Å for different complexes | nih.gov |

| Key Structural Feature for Specificity | Amino acid residue at position 90 is crucial for distinguishing N-succinyl-L-ornithine from N-acetyl-L-ornithine | nih.gov |

| Substrate Binding Mechanism | Involves movement of the 120 loop and significant domain closure | nih.gov |

Regulation of N 2 Succinyl L Arginine Metabolism

Genetic and Transcriptional Regulation

The genes encoding the enzymes for the N(2)-succinyl-L-arginine pathway are typically organized into an operon, allowing for coordinated expression. In Escherichia coli, this is known as the astCADBE operon.

The expression of the astCADBE operon in E. coli is induced by nitrogen limitation and is further enhanced by the presence of arginine. drugbank.com This allows the bacterium to utilize arginine as an alternative nitrogen source when preferred sources like ammonia (B1221849) are scarce. The operon is transcribed as a single polycistronic mRNA, leading to the coordinated synthesis of the five enzymes required for the pathway. The regulation of this operon is complex, involving multiple promoters and regulatory proteins that respond to various cellular signals.

The expression of the ast operon is subject to both carbon and nitrogen catabolite repression. This means that the presence of more easily metabolizable carbon sources, such as glucose, or nitrogen sources, like ammonia, represses the expression of the operon. nih.gov This ensures that the cell prioritizes the use of energetically more favorable nutrients. When preferred sources are depleted, the repression is lifted, allowing for the transcription of the ast genes and the subsequent catabolism of arginine. In Pseudomonas aeruginosa, for instance, succinate (B1194679) has been shown to cause catabolite repression of the arginine succinyltransferase pathway. nih.gov

Several transcriptional regulators play crucial roles in controlling the expression of the ast operon.

ArgR (Arginine Repressor): In many bacteria, ArgR is a key regulator of arginine metabolism. In the context of the ast operon in E. coli, ArgR, in conjunction with arginine, acts as a positive regulator, enhancing the expression of the operon. drugbank.com This is in contrast to its role as a repressor of arginine biosynthesis genes.

GacA (Global Activator of Secondary Metabolism): While the direct role of GacA on the ast operon in E. coli is less characterized, in other bacteria like Acinetobacter baumannii, GacA has been identified as a positive regulator of the arginine succinyltransferase (AST) operon. This highlights the diversity of regulatory mechanisms across different bacterial species.

The interplay of these regulators with environmental signals ensures a finely tuned response to the availability of different nutrient sources.

| Regulatory Factor | Organism(s) | Effect on ast Operon Expression | Reference |

|---|---|---|---|

| Nitrogen Limitation | Escherichia coli, Klebsiella aerogenes | Induction | drugbank.com |

| Carbon Catabolite Repression (e.g., by glucose) | Escherichia coli | Repression | nih.gov |

| Nitrogen Catabolite Repression (e.g., by ammonia) | Escherichia coli | Repression | nih.gov |

| ArgR | Escherichia coli | Activation (in the presence of arginine) | drugbank.com |

| GacA | Acinetobacter baumannii | Activation |

Post-Translational Modification and Enzyme Activity Modulation

Beyond transcriptional control, the activity of the enzymes in the this compound pathway is also regulated at the post-translational level. This allows for rapid adjustments to metabolic flux in response to immediate cellular needs.

Allosteric regulation is a common mechanism for controlling enzyme activity, where the binding of a molecule to a site other than the active site alters the enzyme's conformation and, consequently, its catalytic activity. While specific allosteric regulators for the enzymes of the this compound pathway are not extensively detailed in the available research, it is a plausible mechanism for fine-tuning the pathway's flux. For instance, the activity of the first enzyme, arginine N-succinyltransferase, could potentially be allosterically inhibited by downstream products of the pathway or by indicators of high energy status within the cell.

Metabolic feedback loops are a crucial aspect of metabolic regulation. In the context of the this compound pathway, feedback inhibition would likely involve the end-products of the pathway, such as succinate and glutamate (B1630785), inhibiting the activity of the initial enzymes. This prevents the over-accumulation of intermediates and the unnecessary breakdown of arginine when the cellular demand for the resulting metabolites is low. While the specific kinetics of feedback inhibition for the enzymes in this pathway have not been extensively characterized, it is a fundamental principle of metabolic control that ensures cellular homeostasis. For example, in other amino acid biosynthetic pathways, such as the one for methionine, the final product acts as a feedback inhibitor of an early enzyme in the pathway, homoserine O-succinyltransferase. nih.gov A similar mechanism is expected to be at play in the catabolic pathway of arginine.

| Enzyme | Potential Regulatory Mechanism | Potential Effector(s) |

|---|---|---|

| Arginine N-succinyltransferase (AstA) | Allosteric Inhibition | Downstream metabolites (e.g., Succinate, Glutamate) |

| Succinylarginine dihydrolase (AstB) | Product Inhibition | N(2)-succinyl-L-ornithine |

| Succinylornithine aminotransferase (AstC) | Feedback Inhibition | Glutamate |

| Succinylglutamate-semialdehyde dehydrogenase (AstD) | Product Inhibition | N-succinyl-L-glutamate |

| Succinylglutamate desuccinylase (AstE) | Feedback Inhibition | Succinate, Glutamate |

Physiological Consequences of Dysregulation

Dysregulation of this compound metabolism primarily refers to disruptions in the arginine succinyltransferase (AST) pathway, a key route for L-arginine catabolism in certain microorganisms. This pathway facilitates the conversion of L-arginine into intermediates that are ultimately used for carbon and nitrogen sourcing. The process begins with the enzyme arginine N-succinyltransferase, which catalyzes the reaction between L-arginine and succinyl-CoA to produce this compound. Subsequent enzymatic steps convert this compound into N(2)-succinylornithine, N-succinylglutamate, and finally glutamate and succinate.

Dysregulation can occur through genetic mutations that eliminate the activity of key enzymes in this pathway. For example, disruption of the astB gene, which codes for succinylarginine dihydrolase, halts the pathway and prevents the utilization of arginine as a nutrient source. Such blockages lead to the accumulation of metabolic intermediates and an inability to produce the pathway's final products, thereby disturbing the cell's metabolic equilibrium.

Implications for Amino Acid Homeostasis

The proper functioning of the AST pathway is integral to maintaining the balance of several key amino acids, particularly in organisms like Pseudomonas aeruginosa and Escherichia coli that use this pathway to utilize arginine as a carbon source. Dysregulation of this pathway has direct and significant consequences for amino acid homeostasis.

When the AST pathway is obstructed, the catabolism of L-arginine is impaired. This can lead to an accumulation of intracellular L-arginine, as the cell cannot process it efficiently through this route. In organisms that possess multiple pathways for arginine degradation, metabolic flux may be rerouted. However, the AST pathway is a primary route for aerobic arginine catabolism in E. coli, and its disruption significantly impacts the organism's ability to grow using arginine.

Furthermore, a key outcome of the AST pathway is the production of glutamate. A metabolic block prevents the conversion of arginine to glutamate via this route, potentially depleting the intracellular pool of glutamate derived from this source. This has broader implications, as glutamate is a central hub in amino acid metabolism, acting as a precursor and nitrogen donor for the synthesis of numerous other amino acids.

The pathway also involves the intermediate N(2)-succinylornithine, which is metabolically linked to ornithine. Ornithine is a critical non-proteinogenic amino acid that is a key participant in the urea (B33335) cycle and a precursor for the synthesis of polyamines. Disruption of the AST pathway can therefore affect the delicate balance between arginine and ornithine concentrations, which are crucial for cellular function. Studies on arginine-nonutilizing mutants of P. aeruginosa have shown that enzymatic blockages lead to the accumulation of pathway intermediates such as N(2)-succinylarginine or N-succinylglutamate, directly demonstrating the disruption in metabolic flow.

The following table summarizes the theoretical impact of a dysfunctional arginine succinyltransferase (AST) pathway on the homeostasis of related amino acids.

| Amino Acid | Predicted Effect of AST Pathway Dysregulation | Rationale |

| L-Arginine | Increase | Inability to catabolize L-arginine through a primary degradation pathway leads to substrate accumulation. |

| Glutamate | Decrease (from this specific pathway) | The pathway's end-product is not synthesized from L-arginine, reducing the contribution to the total glutamate pool. |

| Ornithine | Potential Imbalance | The pathway involves the intermediate N(2)-succinylornithine, and a blockage can disrupt the metabolic relationship and balance between arginine and ornithine. |

Biological Significance and Physiological Roles

Role in Nitrogen Metabolism and Cellular Nitrogen Economy

N(2)-succinyl-L-arginine is a central molecule in the nitrogen metabolism of certain bacteria, particularly under conditions of nitrogen limitation. In organisms like Escherichia coli, the AST pathway, which involves this compound, is a primary mechanism for arginine catabolism to produce ammonia (B1221849). nih.govdrugbank.com This ammonia can then be assimilated into glutamate (B1630785) and glutamine, which are essential nitrogen donors for the synthesis of nearly all nitrogen-containing compounds in the cell. nih.gov The pathway is induced by nitrogen limitation, highlighting its importance in the cellular nitrogen economy when preferred nitrogen sources are scarce. drugbank.com The degradation of arginine via this pathway allows the cell to efficiently recycle nitrogen from amino acids to support growth and biosynthesis. nih.gov

Contribution to Microbial Physiology and Adaptation

The metabolic pathway involving this compound is crucial for the physiological flexibility and adaptation of several bacterial species.

Carbon Source Utilization in Specific Bacterial Species (e.g., Pseudomonas aeruginosa, Escherichia coli)

In Pseudomonas aeruginosa, the succinylarginine pathway is the primary route for utilizing L-arginine as a carbon source under aerobic conditions. The pathway begins with the conversion of L-arginine and succinyl-CoA into this compound. Subsequent enzymatic steps catabolize this intermediate into succinate (B1194679) and glutamate, which can then enter central metabolic pathways like the TCA cycle. L-arginine induces the enzymes of this pathway, demonstrating a clear regulatory link between substrate availability and metabolic capacity.

For Escherichia coli, the AST pathway is necessary for the aerobic catabolism of arginine. drugbank.com This pathway allows the bacterium to use arginine not only as a nitrogen source but also as a source of carbon and energy. researchgate.net The complete breakdown of arginine to glutamate and succinate provides key intermediates for cellular metabolism. researchgate.net

Adaptation to Environmental Stressors (e.g., Arid Environments in Rumen Microbes)

While L-arginine metabolism is known to be central to the nitrogen economy of ruminants and is influenced by ruminal bacteria, specific research directly linking this compound to adaptation in arid environments is not extensively documented in the available literature. nih.gov However, the ability of bacteria to finely tune arginine levels is recognized as critical for survival in stressful environments, suggesting that metabolic pathways like the AST pathway could play a role in broader stress adaptation. researchgate.net For instance, gut microbiota in some insects have been shown to modulate the host's arginine metabolism pathway to enhance resistance to low-temperature stress. plos.org

Pathogenesis and Virulence in Bacterial Systems (e.g., Acinetobacter baumannii)

The AST pathway is the predominant route for arginine catabolism in the opportunistic pathogen Acinetobacter baumannii and is essential for its virulence. researchgate.netresearchgate.net This metabolic capability is crucial for the bacterium's ability to thrive in the host environment, such as the nutrient-rich vertebrate lung, where amino acids like arginine are available. researchgate.net Studies have shown that mutants of A. baumannii unable to utilize the AST pathway have severely compromised virulence in murine pneumonia infection models. researchgate.netresearchgate.net The pathway's function in nutrient acquisition and metabolism directly supports the pathogen's ability to establish and maintain an infection. researchgate.net The catabolism of arginine is therefore considered a key element in the pathophysiology of A. baumannii infections. researchgate.net

Intermediary Metabolism in Eukaryotic Organisms

While predominantly studied in prokaryotes, intermediates of succinylated amino acid pathways are also found in some eukaryotic organisms.

Presence in Fungi (e.g., Schizosaccharomyces pombe)

This compound has been identified as a metabolite in the fission yeast Schizosaccharomyces pombe. Its presence is noted within the context of arginine and proline metabolism. kegg.jp In S. pombe, arginine metabolism is closely linked to the cell's response to nutrient availability, particularly nitrogen. The organism can utilize arginine as a sole nitrogen source, and the regulation of arginine uptake and metabolism is critical for cellular processes. nih.gov While the precise regulatory and metabolic flux through the succinylarginine route in fission yeast is less characterized than in bacteria, its existence points to a conserved role in amino acid metabolism among diverse life forms. kegg.jpkegg.jp

Occurrence in Invertebrates (e.g., Caenorhabditis elegans, Apis cerana)

The presence of this compound has been reported in the invertebrate species Apis cerana (the Asiatic honey bee). nih.gov However, detailed research into its specific physiological roles, metabolic pathways, and concentrations within this organism is not extensively documented in publicly available scientific literature.

Currently, there is no available scientific literature that reports the detection or describes the biological significance of this compound in the nematode Caenorhabditis elegans.

Detection in Photosynthetic Organisms (e.g., Euglena gracilis)

This compound has been identified as a metabolite in the photosynthetic protist Euglena gracilis. nih.gov While metabolomic studies have been conducted on E. gracilis to understand its complex biochemical pathways, specific research detailing the function, biosynthesis, and catabolism of this compound in this organism remains limited. nih.govrsc.org The precise role of this compound in the context of the unique metabolic flexibility of E. gracilis, which can switch between photosynthetic and heterotrophic nutrition, is an area requiring further investigation.

Data on the Occurrence of this compound

| Organism | Phylum/Group | Compound Presence | Notes |

| Caenorhabditis elegans | Nematoda | Not Reported | No data available in scientific literature. |

| Apis cerana | Arthropoda | Reported nih.gov | Data on concentration and physiological role is not available. |

| Euglena gracilis | Euglenozoa | Reported nih.gov | Data on concentration and physiological role is not available. |

Comparative Biochemistry and Evolutionary Aspects

Phylogenetic Distribution of N(2)-succinyl-L-arginine Pathways Across Domains of Life

Pathways involving this compound are not universally distributed and their presence is primarily documented within the bacterial domain. These pathways can be either catabolic, for breaking down arginine, or in some cases, biosynthetic, for its synthesis.

The most well-characterized pathway is the catabolic Arginine Succinyltransferase (AST) pathway, which allows certain bacteria to utilize arginine as a source of carbon and nitrogen. nih.govresearchgate.netnih.gov This pathway is initiated by the enzyme Arginine N-succinyltransferase, which converts L-arginine and succinyl-CoA into this compound and Coenzyme A. wikipedia.org The AST pathway has been identified and studied in several species of Gammaproteobacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov In E. coli, the genes encoding the enzymes for this pathway are organized into the astCADBE operon, which is induced under nitrogen-limiting conditions. nih.govnih.govnih.gov

While predominantly catabolic, a biosynthetic route using succinylated intermediates has also been discovered. In the bacterium Bacteroides fragilis, arginine is synthesized de novo via N-succinyl-L-ornithine, a downstream product of this compound in the catabolic pathway. wikipedia.org This indicates that components of the succinylated pathway have been adapted for anabolic purposes in certain lineages.

There is limited evidence for the widespread presence of this compound pathways in the Archaea and Eukarya domains. Arginine metabolism in these domains typically proceeds through other routes, such as the urea (B33335) cycle or pathways involving acetylated intermediates. The distribution suggests that the succinylated pathway is a specific bacterial adaptation for arginine metabolism.

Phylogenetic Distribution of this compound Pathways

| Domain | Organism Example | Pathway Type | Notes |

|---|---|---|---|

| Bacteria | Escherichia coli | Catabolic (AST Pathway) | Allows utilization of arginine as a nitrogen source; genes organized in the astCADBE operon. nih.govnih.gov |

| Bacteria | Pseudomonas aeruginosa | Catabolic (AST Pathway) | Enables efficient use of arginine as a carbon source under aerobic conditions. nih.gov |

| Bacteria | Bacteroides fragilis | Biosynthetic | Utilizes N-succinyl-L-ornithine for de novo arginine synthesis, a deviation from the canonical pathway. wikipedia.org |

| Archaea | - | Not Widely Reported | Arginine metabolism typically follows other routes, such as those involving acetylated intermediates or unique carrier-protein-mediated pathways. nih.gov |

| Eukarya | - | Not Widely Reported | Arginine metabolism is primarily linked to the urea cycle and pathways using acetylated intermediates. |

Evolutionary Relationships Between Arginine Biosynthesis and Other Amino Acid Pathways

The evolution of metabolic pathways often involves the recruitment and specialization of enzymes from ancestral routes. Arginine biosynthesis is deeply interconnected with the metabolism of several other amino acids, most notably lysine (B10760008) and proline, with evidence of shared ancestry found in the enzymes of their respective pathways. nih.govresearchgate.netwikipedia.org

A strong evolutionary link exists between the arginine and lysine biosynthetic pathways. nih.gov Several enzymes in the arginine pathway are homologous to those in the two major lysine biosynthesis routes: the diaminopimelate (DAP) pathway (common in bacteria) and the α-aminoadipate (AAA) pathway (found in some bacteria and archaea). nih.govnih.govresearchgate.net For example, four enzymes of the DAP pathway (encoded by ask, asd, dapC, and dapE) are evolutionarily related to enzymes of the arginine pathway (encoded by argB, argC, argD, and argE, respectively). researchgate.net This suggests that these pathways likely arose from a common ancestral pathway through gene duplication and subsequent functional divergence. nih.gov In some organisms, this relationship remains functional; for instance, the E. coli enzyme ArgD (N-acetylornithine aminotransferase) is bifunctional and participates in both arginine and lysine biosynthesis. nih.govnih.gov

Similarly, the AAA pathway for lysine biosynthesis in the bacterium Thermus thermophilus shows a clear relationship to arginine biosynthesis. nih.gov The conversion of α-aminoadipate to lysine in this organism proceeds via reactions analogous to the conversion of glutamate (B1630785) to ornithine in the arginine pathway, utilizing homologous enzymes. nih.govresearchgate.netbiorxiv.org

The connection to proline metabolism stems from the shared intermediate, ornithine. wikipedia.org Ornithine, a key component in both arginine synthesis and the urea cycle, can be converted to glutamate-5-semialdehyde, which is a direct precursor to proline. This metabolic link allows for the interconversion of these amino acids, depending on the metabolic needs of the cell.

Homologous Enzymes in Arginine and Lysine Biosynthesis

| Arginine Pathway Enzyme (Gene) | Function in Arginine Pathway | Homologous Lysine Pathway Enzyme (Gene) | Pathway |

|---|---|---|---|

| N-acetylglutamate kinase (ArgB) | Phosphorylation of N-acetylglutamate | Aspartate kinase (Ask) | DAP |

| N-acetyl-gamma-glutamyl-phosphate reductase (ArgC) | Reduction of N-acetyl-gamma-glutamyl-phosphate | Aspartate-semialdehyde dehydrogenase (Asd) | DAP |

| N-acetylornithine aminotransferase (ArgD) | Transamination of N-acetylornithine | N-succinyl-diaminopimelate aminotransferase (DapC) | DAP |

| Acetylornithinase (ArgE) | Deacetylation of N-acetylornithine | N-succinyldiaminopimelate desuccinylase (DapE) | DAP |

| N-acetylglutamate kinase (ArgB) | Phosphorylation of N-acetylglutamate | Homocitrate synthase (LysZ) | AAA |

| N-acetyl-gamma-glutamyl-phosphate reductase (ArgC) | Reduction of N-acetyl-gamma-glutamyl-phosphate | Homoaconitate hydratase (LysY) | AAA |

| N-acetylornithine aminotransferase (ArgD) | Transamination of N-acetylornithine | Aminoadipate aminotransferase (LysJ) | AAA |

Divergence of Succinylated and Acetylated Metabolic Intermediates

A key evolutionary divergence in arginine metabolism is the use of either succinyl or acetyl groups to protect the α-amino group of intermediates, preventing unwanted intramolecular cyclization. The choice between these two acyl groups represents a significant metabolic adaptation.

The canonical arginine biosynthetic pathway, found in many bacteria and eukaryotes, employs acetylated intermediates. researchgate.net This pathway begins with the acetylation of glutamate by N-acetylglutamate synthase (NAGS) to form N-acetylglutamate. The acetyl group is carried through several steps before being removed from N-acetylornithine to yield ornithine.

In contrast, the AST pathway is defined by its use of succinylated intermediates. nih.gov Here, the α-amino group of arginine is protected by a succinyl group, forming this compound. This is subsequently converted to N-succinylornithine and N-succinylglutamate. This strategy is primarily catabolic, linking arginine degradation directly to the Krebs cycle via the production of succinate (B1194679). However, the discovery that Bacteroides fragilis uses N-succinyl-L-ornithine for arginine biosynthesis demonstrates that this chemical strategy is not exclusively for catabolism. wikipedia.org This suggests an evolutionary scenario where a catabolic pathway was repurposed for an anabolic function.

The divergence is rooted in the specificity of the enzymes involved. Acetyl-CoA is the acyl donor in the acetylated pathway, whereas succinyl-CoA is the donor in the succinylated pathway. The evolution of distinct acyltransferases—N-acetylglutamate synthase versus arginine N-succinyltransferase—was a critical step in the separation of these metabolic strategies. This divergence allows for differential regulation and integration with central metabolism, as the availability of acetyl-CoA versus succinyl-CoA can vary significantly depending on the cell's metabolic state. nih.gov

Comparison of Acetylated and Succinylated Intermediates in Arginine Metabolism

| Feature | Acetylated Pathway | Succinylated Pathway |

|---|---|---|

| Primary Function | Biosynthesis | Primarily Catabolism (AST); Biosynthesis in some bacteria |

| Key Intermediates | N-acetylglutamate, N-acetylornithine | This compound, N-succinylornithine |

| Acyl Group Donor | Acetyl-CoA | Succinyl-CoA |

| Initial Enzyme (Example) | N-acetylglutamate synthase (NAGS) | Arginine N-succinyltransferase (AstA) |

| Metabolic Link | General amino acid metabolism | Direct link to Krebs Cycle (via succinate) |

| Organism Example | Enterobacteriaceae (biosynthesis) | E. coli, P. aeruginosa (catabolism); B. fragilis (biosynthesis) |

Enzymatic Homology and Functional Conservation of Succinyltransferases

Arginine N-succinyltransferase specifically catalyzes the transfer of a succinyl group from succinyl-CoA to the α-amino group of L-arginine. wikipedia.org The enzyme from Pseudomonas aeruginosa has been shown to also utilize ornithine as a substrate, though less efficiently, indicating a degree of substrate flexibility. wikipedia.org In contrast, the enzyme N-succinylornithine carbamoyltransferase from Bacteroides fragilis, which is involved in its unique biosynthetic pathway, is highly specific for N-succinyl-L-ornithine and does not act on N-acetyl-L-ornithine. wikipedia.org Research has shown that a single amino acid mutation in the active site of these related transcarbamylases can be sufficient to switch substrate specificity between the N-acetylated and N-succinylated forms, highlighting the subtle evolutionary changes that can lead to distinct metabolic pathways. wikipedia.org

The protein belongs to the Arginine N-succinyltransferase family (Pfam: PF04958), which is part of the larger Acyl-CoA N-acyltransferase clan. uniprot.orgebi.ac.uk Structural studies of this enzyme class, including a structure with the PDB accession code 1YLE, provide insight into the catalytic mechanism and substrate binding. wikipedia.org The conservation of this enzyme family in various bacterial species that possess the AST pathway points to a shared evolutionary origin and a conserved functional role in arginine metabolism.

Methodological Approaches in N 2 Succinyl L Arginine Research

Molecular Biology and Genetic Manipulation

Molecular biology and genetic manipulation techniques are fundamental to understanding the function of genes and enzymes involved in the N(2)-succinyl-L-arginine pathway. These methods allow for the precise modification of an organism's genetic material to observe the resulting phenotypic changes.

Gene Deletion and Complementation Strategies

Gene deletion is a powerful technique used to determine the function of a specific gene by observing the effect of its absence. In the context of this compound research, this has been instrumental in identifying genes essential for its synthesis and catabolism. For instance, in Pseudomonas aeruginosa, arginine-nonutilizing (aru) mutants were generated, which led to the accumulation of this compound, indicating a blockage in its metabolic pathway. nih.gov

A more targeted approach involves the specific deletion of a candidate gene. In a study on Acinetobacter baumannii, the deletion of the astA gene, which is the first gene in the arginine degradation pathway, resulted in significantly lower levels of this compound. nih.gov This directly implicated astA in the biosynthesis of this compound.

To confirm that the observed phenotype is a direct result of the gene deletion and not due to unintended mutations, a complementation strategy is employed. This involves reintroducing a functional copy of the deleted gene into the mutant strain. If the wild-type phenotype is restored, it confirms the function of the gene . This approach was successfully used in the study of the A. baumannii ΔastA mutant to verify the role of the arginine succinyltransferase (AST) pathway. researchgate.net

Table 1: Examples of Gene Deletion and Complementation in this compound Research

| Organism | Gene(s) Manipulated | Outcome of Deletion | Complementation Result | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | aru genes | Accumulation of this compound | Not specified | nih.gov |

| Acinetobacter baumannii | astA | Decreased levels of this compound | Restoration of wild-type phenotype | nih.gov |

Site-Directed Mutagenesis for Mechanistic Insights

Site-directed mutagenesis is a technique used to make specific and intentional changes to the DNA sequence of a gene. This results in a modified protein with one or more amino acid substitutions, allowing researchers to study the role of specific residues in protein function, such as enzyme catalysis or substrate binding.

While specific examples of site-directed mutagenesis applied directly to the enzymes of the this compound pathway are not extensively documented in the available literature, this technique offers significant potential for gaining mechanistic insights. For example, the enzyme arginine N-succinyltransferase (AstA), which catalyzes the formation of this compound from L-arginine and succinyl-CoA, could be a key target. nih.gov

By performing site-directed mutagenesis on the active site residues of AstA, researchers could:

Identify the key amino acids involved in substrate binding (both L-arginine and succinyl-CoA).

Elucidate the catalytic mechanism of the succinyl group transfer.

Determine how specific residues contribute to the enzyme's substrate specificity and efficiency.

This approach has been widely used to understand the function of other enzymes involved in amino acid metabolism and would be a valuable tool for a detailed characterization of the enzymes in the this compound pathway.

Systems Biology Approaches

Systems biology approaches provide a holistic view of biological systems by integrating data from various "omics" technologies. These methods are crucial for understanding how the this compound pathway is regulated and how it interacts with other metabolic pathways within a cell or a microbial community.

Comparative Metabolomics for Pathway Perturbation Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Comparative metabolomics, which compares the metabolite profiles of different samples (e.g., wild-type vs. mutant strains), is a powerful tool for analyzing the effects of genetic or environmental perturbations on metabolic pathways.

In the study of polymyxin-dependent Acinetobacter baumannii, comparative metabolomics revealed significant perturbations in the levels of this compound and other intermediates of the arginine degradation pathway in strains with a deletion of the astA gene compared to the wild-type. nih.gov This provided direct evidence for the disruption of the arginine succinyltransferase pathway and its impact on the cellular metabolome.

Furthermore, untargeted metabolomics has been employed to identify broader metabolic changes in response to antibiotic stress, with arginine metabolism, including the pathway involving this compound, being significantly affected. mdpi.com These studies highlight the utility of metabolomics in understanding the functional consequences of pathway perturbations.

Metagenomics and Transcriptomics for Microbial Community and Gene Expression Studies

Metagenomics is the study of genetic material recovered directly from environmental samples, allowing for the analysis of the genomic composition of entire microbial communities. Transcriptomics, on the other hand, is the study of the complete set of RNA transcripts that are produced by an organism under a specific set of conditions, providing a snapshot of gene expression.

These techniques are particularly useful for studying the role of this compound metabolism in complex microbial ecosystems, such as the oral microbiome. A study on the effects of fluoride (B91410) and arginine-containing dentifrices used metagenomics and metatranscriptomics to analyze changes in the composition and activity of the dental plaque microbiome. kcl.ac.uknih.gov The results showed an increase in the expression of genes associated with the arginine deiminase pathway, a key pathway in arginine catabolism. nih.gov While not directly measuring this compound, this demonstrates how these "omics" approaches can be used to study the regulation of arginine metabolism in a community context.

In individual organisms like Acinetobacter baumannii, transcriptomics has been used to study the response to various antibiotics. nih.gov These studies have shown that key metabolic pathways, including arginine metabolism, are significantly impacted at the transcriptional level, providing insights into the regulatory networks that control the this compound pathway. nih.gov

Succinyl-Proteomics and Protein-Protein Interaction (PPI) Network Analysis

Succinyl-proteomics is a specialized proteomics approach that focuses on the identification and quantification of lysine (B10760008) succinylation, a post-translational modification where a succinyl group is added to a lysine residue. This modification can alter the function of proteins and is relevant to the study of this compound as succinyl-CoA is the succinyl group donor for both processes. By identifying succinylated proteins, researchers can uncover regulatory mechanisms and connections to other cellular processes. For instance, studies in rice have shown that lysine succinylation is a highly conserved modification that frequently occurs in proteins involved in carbon metabolic pathways. nih.gov

Protein-protein interaction (PPI) network analysis is a computational approach used to map the complex web of interactions between proteins in a cell. By constructing PPI networks for enzymes in the this compound pathway, it is possible to identify interacting partners, regulatory proteins, and connections to other metabolic pathways. nih.gov This can provide a global view of the functional context of this compound metabolism. While specific PPI network analyses for the this compound pathway are not yet widely reported, this approach holds great promise for future research.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-arginine |

| Succinyl-CoA |

| N(2)-succinylornithine |

| N-succinylglutamate 5-semialdehyde |

| N-succinylglutamate |

| Succinate (B1194679) |

| Glutamate (B1630785) |

| Ornithine |

| Citrulline |

| Aspartate |

| Nitric oxide |

Concluding Remarks and Future Research Directions

Summary of Current Understanding of N(2)-succinyl-L-arginine Metabolism

Our current understanding of this compound metabolism is predominantly centered on its role as a key intermediate in the bacterial arginine succinyltransferase (AST) pathway. This catabolic route is a primary mechanism for the breakdown of L-arginine as a source of carbon and nitrogen in a variety of bacteria, including Pseudomonas aeruginosa and Escherichia coli. nih.govnih.gov The AST pathway is particularly crucial for these microorganisms under aerobic conditions. nih.gov

The metabolism of this compound begins with its synthesis from L-arginine and succinyl-CoA, a reaction catalyzed by the enzyme arginine N-succinyltransferase (AstA). wikipedia.org Subsequently, this compound is converted to N(2)-succinyl-L-ornithine. This conversion is part of a five-step pathway that ultimately yields glutamate (B1630785) and succinate (B1194679), which can then enter central metabolic pathways. qmul.ac.uk The entire pathway is encoded by the ast operon, which in E. coli includes the genes astA, astB, astC, astD, and astE. nih.gov

The regulation of the AST pathway, and consequently the flux of this compound, is tightly controlled. In E. coli and Salmonella typhimurium, the expression of the ast operon is induced by nitrogen limitation and, in some cases, carbon starvation. nih.govnih.gov This regulation involves several key transcriptional regulators, including the nitrogen regulator I (NtrC) and the cAMP receptor protein (CRP). nih.gov The arginine repressor (ArgR) also plays a pivotal role in modulating the expression of the ast operon in response to the availability of arginine and other nutrients. nih.gov

While the metabolic pathway of this compound is well-characterized in certain prokaryotes, its presence and physiological role in eukaryotes are less understood. The compound has been identified in organisms such as the honeybee (Apis cerana) and the single-celled eukaryote Euglena gracilis, as well as in the plant kingdom in pear tree shoots, suggesting a broader distribution than currently documented. nih.gov However, the specific metabolic pathways and biological functions of this compound in these organisms have yet to be elucidated.

Table 1: Enzymes of the Arginine Succinyltransferase (AST) Pathway

| Enzyme Name | Gene Name (E. coli) | EC Number | Reaction |

| Arginine N-succinyltransferase | astA | 2.3.1.109 | L-arginine + succinyl-CoA → this compound + CoA |

| N-succinylarginine dihydrolase | astB | 3.5.3.23 | This compound + 2 H₂O → N(2)-succinyl-L-ornithine + CO₂ + 2 NH₃ |

| Succinylornithine transaminase | astC | 2.6.1.81 | N(2)-succinyl-L-ornithine + 2-oxoglutarate → N-succinyl-L-glutamate 5-semialdehyde + L-glutamate |

| Succinylglutamate-semialdehyde dehydrogenase | astD | 1.2.1.71 | N-succinyl-L-glutamate 5-semialdehyde + NAD⁺ + H₂O → N-succinyl-L-glutamate + NADH + H⁺ |

| Succinylglutamate desuccinylase | astE | 3.5.1.96 | N-succinyl-L-glutamate + H₂O → L-glutamate + succinate |

Unresolved Questions in this compound Biology

Despite the detailed characterization of the AST pathway in bacteria, several significant questions regarding the biology of this compound remain unanswered. A primary area of uncertainty is the extent and nature of its metabolism in eukaryotic organisms. The detection of this compound in various eukaryotes raises the question of whether a functional equivalent of the AST pathway exists outside of the bacterial kingdom or if the compound serves entirely different biological roles. nih.gov

The physiological significance of the AST pathway's intricate regulatory network also warrants further investigation. While the roles of major regulators like NtrC, CRP, and ArgR have been established, the fine-tuning of this pathway in response to a complex array of environmental signals is not fully understood. nih.gov The interplay between the AST pathway and other arginine metabolic routes, such as the arginine deiminase and arginase pathways, especially in organisms that possess multiple pathways, presents another area of inquiry. frontiersin.org

Furthermore, the potential for this compound to function as more than just a metabolic intermediate is an intriguing possibility. In the broader context of arginine metabolism, arginine and its derivatives are known to be involved in various signaling processes. embopress.org Whether this compound itself has any signaling or regulatory functions is currently unknown.

Finally, the evolutionary origins and distribution of the AST pathway are not fully mapped out. A comprehensive comparative genomic analysis across a wider range of species could provide insights into how this pathway evolved and why it is present in some organisms and apparently absent in others.

Table 2: Key Regulatory Factors of the ast Operon in Enteric Bacteria

| Regulatory Factor | Gene | Effector Molecule | Role in ast Operon Regulation |

| Nitrogen regulator I | ntrC (glnG) | ATP | Activates transcription under nitrogen limitation. |

| cAMP receptor protein | crp | cAMP | Activates transcription under carbon starvation. |

| Arginine repressor | argR | L-arginine | Modulates expression in response to arginine availability. |

Emerging Research Avenues and Methodological Innovations

Future research into this compound is poised to benefit from a range of emerging research avenues and methodological innovations. The application of advanced analytical techniques will be crucial in expanding our understanding of this compound's distribution and function. High-sensitivity metabolomics platforms, utilizing liquid chromatography-mass spectrometry (LC-MS), can facilitate the detection and quantification of this compound and related metabolites in a wide variety of biological samples. iu.edunih.gov The development of novel biosensors could also offer real-time monitoring of this compound levels in different cellular compartments or environments. nih.gov

The field of synthetic biology presents exciting opportunities for elucidating the function of the AST pathway. The reconstruction of the pathway in heterologous hosts could enable detailed studies of its kinetics and regulation in a controlled environment. Moreover, engineered microorganisms with modified AST pathways could be developed for biotechnological applications, such as the production of valuable chemicals.

Structural biology will continue to be important in providing detailed insights into the enzymes of the AST pathway. While the structure of arginine N-succinyltransferase has been solved, detailed structural and mechanistic studies of the other enzymes in the pathway could reveal novel catalytic mechanisms and provide targets for the design of specific inhibitors. wikipedia.org

Finally, a systems biology approach, integrating genomics, transcriptomics, proteomics, and metabolomics data, will be essential for a holistic understanding of this compound metabolism. This approach will be particularly valuable in deciphering the metabolic fate of this compound in eukaryotes and in understanding how its metabolism is integrated with other cellular processes in both health and disease. The study of N-succinylamino acid racemases, a related class of enzymes, may also provide clues to novel pathways and functions for N-succinylated compounds. nih.gov

Q & A

Q. What are the standard protocols for synthesizing N(2)-succinyl-L-arginine and ensuring reproducibility?

To synthesize this compound, researchers should:

- Document reaction conditions (e.g., molar ratios, temperature, solvent systems) in detail to enable replication .

- Use standardized purification methods (e.g., column chromatography, recrystallization) and validate purity via melting point analysis or HPLC .

- Include characterization data (e.g., NMR, IR, mass spectrometry) for new compounds, with cross-referenced spectra in supplementary materials . For known compounds, cite prior literature confirming identity .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

Key methods include:

- HPLC/UPLC with UV or MS detection to assess purity and quantify impurities .

- NMR spectroscopy (1H, 13C, 2D-COSY) to confirm structural integrity and identify succinylation sites .

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation .

- Elemental analysis to verify stoichiometry . Data should be statistically analyzed (e.g., standard deviations for triplicate measurements) to ensure reliability .

Q. How can researchers detect and quantify this compound in biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) or derivatization to enhance detection sensitivity .

- Quantitative assays : Employ LC-MS/MS with isotope-labeled internal standards (e.g., 13C-arginine) to minimize matrix effects .

- Validation : Follow NIH guidelines for precision, accuracy, and limit of detection calculations, reporting uncertainties in supplementary materials .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in metabolic pathways?

- Hypothesis-driven variables : Define independent variables (e.g., enzyme concentrations, substrate availability) and dependent variables (e.g., reaction rates, metabolite levels) .

- Controls : Include negative controls (e.g., enzyme inhibitors) and positive controls (e.g., known succinylated substrates) .

- Replicates : Perform triplicate experiments to account for biological variability, with statistical power analysis to determine sample size .

- Data integration : Combine kinetic assays with omics data (e.g., proteomics, metabolomics) to map pathway interactions .

Q. How should researchers address contradictory data on this compound’s stability under varying pH conditions?

- Methodological audit : Compare experimental protocols (e.g., buffer composition, temperature control) across studies to identify variables affecting stability .

- Replication : Reproduce conflicting experiments under standardized conditions, documenting deviations in supplementary materials .

- Statistical reconciliation : Apply multivariate analysis (e.g., ANOVA) to isolate pH-dependent degradation pathways and validate findings via Arrhenius modeling .

Q. What strategies optimize the use of this compound in enzyme inhibition studies?

- Dose-response assays : Use a logarithmic concentration range (e.g., 0.1–100 μM) to determine IC50 values, reporting confidence intervals .

- Competitive binding analysis : Perform kinetic studies (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition mechanisms .

- Structural modeling : Pair experimental data with molecular docking simulations to predict binding affinities and active-site interactions .

Q. How can researchers validate the specificity of antibodies targeting this compound-modified proteins?

- Negative controls : Test antibodies against non-succinylated arginine residues and knockout cell lines .

- Cross-reactivity assays : Use peptide arrays or Western blotting with structurally similar metabolites (e.g., acetyl-arginine) .

- Orthogonal validation : Confirm results via immunoprecipitation followed by LC-MS/MS to identify modified peptides .

Q. What methodologies resolve challenges in quantifying low-abundance this compound in complex samples?

- Enrichment techniques : Implement immunoaffinity chromatography or chemical tagging (e.g., NHS-ester probes) .

- Sensitivity enhancement : Use nano-LC-MS systems with ion mobility separation to reduce background noise .

- Data normalization : Apply internal standards and spiked recovery experiments to correct for matrix effects .

Methodological Best Practices

- Data presentation : Avoid duplicating results in text and tables; highlight trends and anomalies with error bars or heatmaps .

- Reproducibility : Adhere to NIH preclinical guidelines, including detailed materials/methods sections and raw data deposition .

- Ethical reporting : Disclose conflicts of interest and funding sources, citing primary literature to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products